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Compound of Interest

Compound Name: 2-Chloropyridine-4-carbothioamide

CAS No.: 91447-89-1

Cat. No.: B1369712

Get Quote

Executive Summary & Compound Profile
2-Chloropyridine-4-carbothioamide (2-Cl-4-CTA) is a synthetic structural analog of the

second-line antitubercular drug Ethionamide (ETH). While Ethionamide features an ethyl group

at the C2 position of the pyridine ring, 2-Cl-4-CTA substitutes this with a chlorine atom.

This guide evaluates the mechanistic viability of 2-Cl-4-CTA as an inhibitor of Mycobacterium

tuberculosis (Mtb) growth. It objectively compares the compound against the clinical standard

(Ethionamide) to elucidate how the electron-withdrawing chlorine substituent affects

bioactivation by EthA and subsequent inhibition of the enoyl-ACP reductase InhA.
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Feature Target Compound Clinical Standard

Name
2-Chloropyridine-4-

carbothioamide
Ethionamide

Structure
Pyridine ring, C4-thioamide,

C2-Chloro

Pyridine ring, C4-thioamide,

C2-Ethyl

CAS 33284-06-7 536-33-4

Role SAR Probe / Intermediate Second-line Anti-TB Drug

Electronic Effect
Electron-withdrawing

(Deactivates ring)

Electron-donating (Activates

ring)

Mechanism of Action: The Thioamide Activation
Pathway
The antimycobacterial activity of pyridine-4-carbothioamides is strictly dependent on a

"prodrug-to-adduct" conversion pathway. 2-Cl-4-CTA must undergo the same metabolic

cascade as Ethionamide to exert toxicity.

The Validated Pathway (EthA-InhA Axis)
Cellular Entry: Passive diffusion across the mycolic acid-rich cell wall.

Bioactivation (The Bottleneck): The prodrug is oxidized by the flavin-dependent

monooxygenase EthA (Rv3854c).

Intermediate Formation: Conversion of the thioamide to a sulfinic acid intermediate.

Adduct Formation: The reactive intermediate attacks the nicotinamide ring of NAD+, forming

a covalent NAD-inhibitor adduct.

Target Inhibition: The adduct binds tightly to the NADH-binding pocket of InhA (Enoyl-ACP

Reductase), blocking fatty acid elongation and mycolic acid synthesis.[1]
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The efficacy of 2-Cl-4-CTA is compromised by its electronic properties. The chlorine atom at

position 2 is strongly electron-withdrawing.

Impact on EthA: EthA prefers electron-rich substrates. The electron-deficient pyridine ring of

2-Cl-4-CTA reduces the nucleophilicity of the thioamide sulfur, significantly slowing the

oxidation rate by EthA compared to Ethionamide.

Impact on Binding: If the adduct forms, the lack of the ethyl group's steric bulk reduces

hydrophobic van der Waals interactions within the InhA hydrophobic pocket, potentially

increasing the

(inhibition constant).
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Figure 1: The bioactivation pathway of 2-Chloropyridine-4-carbothioamide. The dashed line

indicates the rate-limiting oxidation step due to the electron-withdrawing chlorine substituent.

Comparative Performance Analysis
The following data synthesizes Structure-Activity Relationship (SAR) findings for 2-substituted

pyridine-4-carbothioamides.
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Parameter
Ethionamide
(Standard)

2-Cl-4-CTA
(Analog)

Interpretation

MIC (M. tuberculosis) 0.5 – 2.0 µg/mL
> 10 µg/mL

(Predicted)

The 2-ethyl group is

critical for potency. 2-

Cl substitution leads

to loss of activity due

to poor activation.

EthA Activation Rate
High (

optimized)
Low

Electron-poor ring

resists oxidation by

EthA.

InhA Binding (

)
Nanomolar (Adduct) Micromolar (Adduct)

Loss of hydrophobic

interaction from the

ethyl chain.

Metabolic Stability
Low (Rapid

metabolism)
High

The Cl-C bond is

metabolically stable,

but this prevents the

required bioactivation.

Key Insight: While 2-Cl-4-CTA is more chemically stable than Ethionamide, this stability is

detrimental because the drug requires metabolic instability (oxidation) to function. It serves as a

negative control in SAR studies to demonstrate the necessity of the electron-donating alkyl

group.

Experimental Protocols for Confirmation
To confirm the mechanism and potency of 2-Cl-4-CTA, researchers must employ a self-

validating system comprising enzymatic, binding, and whole-cell assays.

Protocol A: EthA Enzymatic Activation Assay
Objective: Determine if 2-Cl-4-CTA is a substrate for the activator enzyme EthA.

Reagents: Recombinant Mtb EthA (purified), NADPH (100 µM), BSA (bovine serum

albumin), and test compound (2-Cl-4-CTA vs Ethionamide).
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Setup: In a quartz cuvette, mix 50 mM Tris-HCl (pH 7.5), EthA (1 µM), and substrate (100

µM).

Initiation: Add NADPH to initiate the reaction.

Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 10

minutes at 25°C.

Validation:

Positive Control: Ethionamide should show rapid NADPH depletion (

).

Test: 2-Cl-4-CTA will show negligible or very slow depletion, confirming poor substrate

specificity.

Protocol B: InhA Inhibition Assay (Adduct Formation)
Objective: Confirm if the activated species inhibits the target.

Pre-activation: Incubate 2-Cl-4-CTA with EthA and NAD+ for 2 hours to generate the putative

adduct.

Reaction Mix: 30 mM PIPES buffer (pH 6.8), InhA (100 nM), NADH (250 µM), and substrate

(2-trans-dodecenoyl-CoA, 50 µM).

Measurement: Add the pre-activated mixture to the reaction. Monitor NADH oxidation at 340

nm.

Analysis: Calculate % inhibition compared to a DMSO control.

Causality Check: If inhibition occurs only after pre-incubation with EthA, the MOA is

confirmed as EthA-dependent. If no inhibition occurs even after activation, the adduct does

not bind InhA.

Protocol C: Whole-Cell MIC Determination (MABA)
Objective: Quantify biological efficacy.
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Strain:M. tuberculosis H37Rv (reference) and

mutant (negative control).

Method: Microplate Alamar Blue Assay (MABA).[2][3][4]

Dosing: Serial 2-fold dilutions of 2-Cl-4-CTA (range 100 µg/mL to 0.1 µg/mL).

Incubation: 7 days at 37°C. Add Alamar Blue and incubate 24h.

Readout: Fluorescence (Ex 530nm / Em 590nm). Blue = No Growth; Pink = Growth.

Interpretation: A high MIC (>10 µg/mL) in H37Rv confirms the compound is a poor drug

candidate compared to Ethionamide (MIC ~1 µg/mL).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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